2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide is a complex organic compound that features a benzylthio group and a di(furan-2-yl)ethyl moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Synthesis of the Di(furan-2-yl)ethyl Intermediate: This intermediate can be synthesized by reacting furan-2-carbaldehyde with an appropriate Grignard reagent to form the di(furan-2-yl)ethyl alcohol, which is then converted to the corresponding bromide.
Coupling Reaction: The final step involves the coupling of the benzylthiol with the di(furan-2-yl)ethyl bromide in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the furan rings.
Scientific Research Applications
2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the furan rings can participate in π-π stacking interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(2-furylmethyl)acetamide
- 2-(benzylthio)-N-(2-thienylmethyl)acetamide
- 2-(benzylthio)-N-(2-pyridylmethyl)acetamide
Uniqueness
2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide is unique due to the presence of two furan rings, which impart distinct electronic properties and reactivity compared to similar compounds with single furan or other heterocyclic rings. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2,2-bis(furan-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-19(14-24-13-15-6-2-1-3-7-15)20-12-16(17-8-4-10-22-17)18-9-5-11-23-18/h1-11,16H,12-14H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJZBPOHWXAHHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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